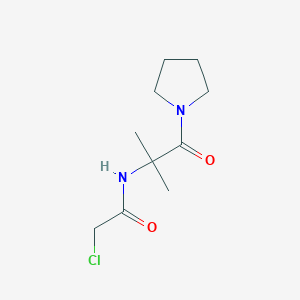![molecular formula C7H10BrCl2N3O2 B2529866 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride CAS No. 2567504-43-0](/img/structure/B2529866.png)
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride is a brominated heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a bromine atom attached to a tetrahydroimidazo[1,5-a]pyrazine ring, which is further modified with a carboxylic acid group and dihydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with imidazo[1,5-a]pyrazine derivatives as the starting materials.
Bromination: The imidazo[1,5-a]pyrazine core is brominated using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).
Carboxylation: The brominated intermediate undergoes carboxylation using reagents like carbon monoxide (CO) in the presence of a catalyst such as palladium (Pd) or rhodium (Rh).
Formation of Dihydrochloride: The carboxylic acid derivative is then converted to its dihydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods: Industrial-scale production involves optimizing the above synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, alkaline conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, alcohols), polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted imidazo[1,5-a]pyrazines.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of brominated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, influencing the binding affinity and specificity of the compound.
類似化合物との比較
Imidazo[1,5-a]pyrazine derivatives: These compounds share a similar core structure but lack the bromine atom.
Brominated heterocycles: Other brominated compounds with different heterocyclic cores.
Uniqueness: The presence of the bromine atom in the tetrahydroimidazo[1,5-a]pyrazine ring structure makes this compound unique, providing distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2.2ClH/c8-7-10-5(6(12)13)4-3-9-1-2-11(4)7;;/h9H,1-3H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWPVANLNVFKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=C2Br)C(=O)O)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B2529783.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)

![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)


![2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2529793.png)

![2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2529796.png)


![methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate](/img/structure/B2529802.png)


